2-(3-methoxyphenyl)-N-(4-nitrobenzyl)ethanamine
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Overview
Description
2-(3-methoxyphenyl)-N-(4-nitrobenzyl)ethanamine is an organic compound that features a methoxy-substituted phenyl group and a nitrobenzyl group attached to an ethanamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methoxyphenyl)-N-(4-nitrobenzyl)ethanamine typically involves the following steps:
Starting Materials: The synthesis begins with 3-methoxybenzaldehyde and 4-nitrobenzyl bromide.
Formation of Intermediate: The 3-methoxybenzaldehyde undergoes a condensation reaction with ethanamine to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield 2-(3-methoxyphenyl)ethanamine.
Alkylation: Finally, the 2-(3-methoxyphenyl)ethanamine is alkylated with 4-nitrobenzyl bromide under basic conditions to produce the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.
Chemical Reactions Analysis
Types of Reactions
2-(3-methoxyphenyl)-N-(4-nitrobenzyl)ethanamine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding phenol.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The benzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas are commonly employed.
Substitution: Nucleophiles such as sodium methoxide can be used under basic conditions.
Major Products
Oxidation: 2-(3-hydroxyphenyl)-N-(4-nitrobenzyl)ethanamine.
Reduction: 2-(3-methoxyphenyl)-N-(4-aminobenzyl)ethanamine.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-methoxyphenyl)-N-(4-nitrobenzyl)ethanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-(3-methoxyphenyl)-N-(4-nitrobenzyl)ethanamine involves its interaction with specific molecular targets. The methoxy and nitro groups can participate in hydrogen bonding and electrostatic interactions with enzymes or receptors, modulating their activity. The compound may also undergo metabolic transformations, leading to active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(3-methoxyphenyl)-N-benzylethanamine: Lacks the nitro group, resulting in different reactivity and biological activity.
2-(3-hydroxyphenyl)-N-(4-nitrobenzyl)ethanamine: The methoxy group is replaced with a hydroxyl group, altering its chemical properties.
2-(3-methoxyphenyl)-N-(4-aminobenzyl)ethanamine:
Uniqueness
2-(3-methoxyphenyl)-N-(4-nitrobenzyl)ethanamine is unique due to the presence of both methoxy and nitro groups, which confer distinct chemical and biological properties. These functional groups enable a wide range of chemical reactions and interactions with biological targets, making the compound valuable for diverse research applications.
Properties
IUPAC Name |
2-(3-methoxyphenyl)-N-[(4-nitrophenyl)methyl]ethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-21-16-4-2-3-13(11-16)9-10-17-12-14-5-7-15(8-6-14)18(19)20/h2-8,11,17H,9-10,12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNHOPEFFCPHEDN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCNCC2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00386134 |
Source
|
Record name | 2-(3-methoxyphenyl)-N-(4-nitrobenzyl)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00386134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
355381-67-8 |
Source
|
Record name | 2-(3-methoxyphenyl)-N-(4-nitrobenzyl)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00386134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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